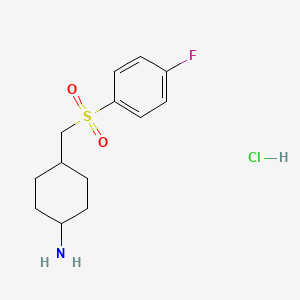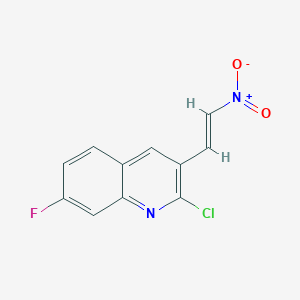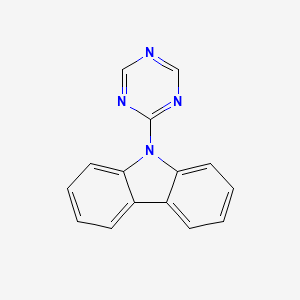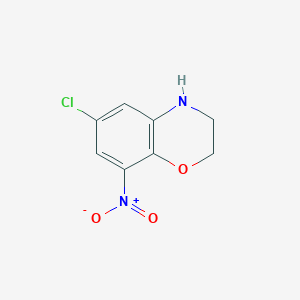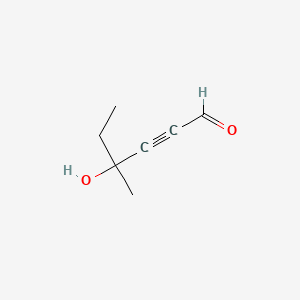
4-Hydroxy-4-methylhex-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methylhex-2-ynal is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methylhex-2-ynal typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pentyn-1-ol with an oxidizing agent to introduce the aldehyde group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The choice of catalyst, solvent, and reaction parameters are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methylhex-2-ynal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 4-methylhex-2-ynoic acid.
Reduction: Formation of 4-hydroxy-4-methylhex-2-ene or 4-hydroxy-4-methylhexane.
Substitution: Formation of 4-chloro-4-methylhex-2-ynal.
Scientific Research Applications
4-Hydroxy-4-methylhex-2-ynal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-4-methylhex-2-ynal exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activities, alter cellular pathways, and influence the behavior of biological systems.
Comparison with Similar Compounds
4-Hydroxybut-2-ynal: Similar structure but with a shorter carbon chain.
4-Hydroxy-2-quinolones: Contains a quinolone ring, offering different biological activities.
4-Hydroxy-4-methyl-2-pentanone: Similar functional groups but lacks the alkyne group.
Uniqueness: 4-Hydroxy-4-methylhex-2-ynal is unique due to the presence of both a hydroxyl and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
58678-93-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-hydroxy-4-methylhex-2-ynal |
InChI |
InChI=1S/C7H10O2/c1-3-7(2,9)5-4-6-8/h6,9H,3H2,1-2H3 |
InChI Key |
LCRSPNGZOFSDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


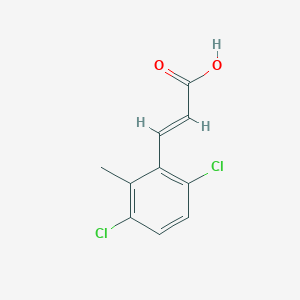
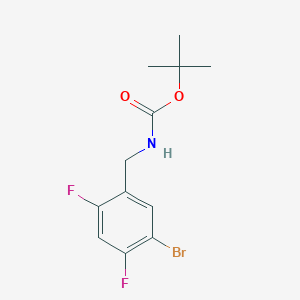
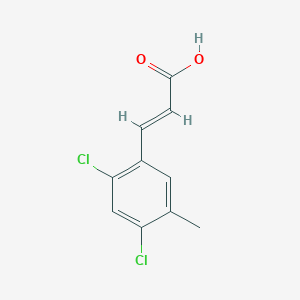
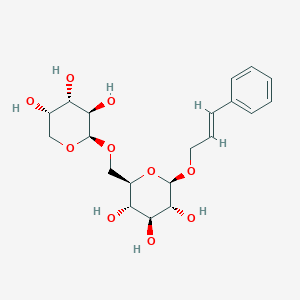
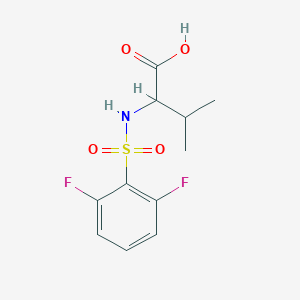
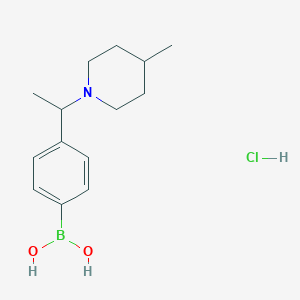
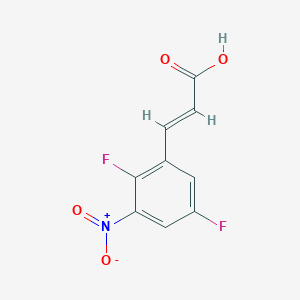
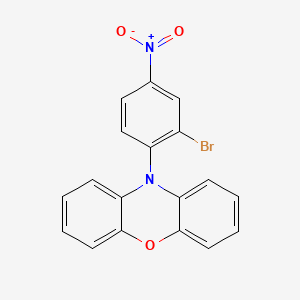
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
